molecular formula C24H18F4N4S2 B4345233 2-{[4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)BENZYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

2-{[4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)BENZYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B4345233
M. Wt: 502.6 g/mol
InChI Key: PLKWMEBCZZQMIX-UHFFFAOYSA-N
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Description

2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(difluoromethyl)-4-methylnicotinonitrile] is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by its unique structure, which includes a phenylenebis(methylenethio) linkage and difluoromethyl groups

Properties

IUPAC Name

2-[[4-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]phenyl]methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N4S2/c1-13-7-19(21(25)26)31-23(17(13)9-29)33-11-15-3-5-16(6-4-15)12-34-24-18(10-30)14(2)8-20(32-24)22(27)28/h3-8,21-22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKWMEBCZZQMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(difluoromethyl)-4-methylnicotinonitrile] typically involves multiple steps:

    Formation of the Phenylenebis(methylenethio) Linkage: This step involves the reaction of 1,4-dibromobenzene with sodium methanethiolate to form 1,4-bis(methylenethio)benzene.

    Introduction of the Nicotinonitrile Moiety: The next step involves the reaction of 1,4-bis(methylenethio)benzene with 6-(difluoromethyl)-4-methylnicotinonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylenethio groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(difluoromethyl)-4-methylnicotinonitrile] is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(difluoromethyl)-4-methylnicotinonitrile] involves its interaction with specific molecular targets. The difluoromethyl groups and the nicotinonitrile moiety play a crucial role in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(trifluoromethyl)-4-methylnicotinonitrile]
  • 2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(methyl)-4-methylnicotinonitrile]

Uniqueness

Compared to similar compounds, 2,2’-[1,4-phenylenebis(methylenethio)]bis[6-(difluoromethyl)-4-methylnicotinonitrile] is unique due to the presence of difluoromethyl groups. These groups enhance its chemical stability and biological activity, making it a more potent and versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)BENZYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)BENZYL]SULFANYL}-6-(DIFLUOROMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

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